O-isopentylhydroxylamine hydrochloride chemical properties
O-isopentylhydroxylamine hydrochloride chemical properties
Chemical Class: Alkoxyamine Salt | CAS: 51951-35-0 (HCl salt)
Executive Summary
O-Isopentylhydroxylamine hydrochloride (also known as O-(3-methylbutyl)hydroxylamine hydrochloride) is a specialized alkoxyamine reagent used primarily in chemoselective ligation and medicinal chemistry. Distinguished by its branched isopentyl group, it serves as a critical building block for introducing hydrophobic "hydroxalog" motifs—bioisosteres of ethers and alkanes that enhance metabolic stability while maintaining lipophilicity.
This guide details the physicochemical properties, synthetic pathways, and reaction mechanisms of this compound, designed for researchers optimizing oxime ligations or exploring novel pharmacophores.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Core Data Table
| Property | Specification |
| IUPAC Name | O-(3-methylbutyl)hydroxylamine hydrochloride |
| CAS Number | 51951-35-0 (HCl salt); 19411-65-5 (Free base) |
| Molecular Formula | |
| Molecular Weight | 139.62 g/mol |
| Structure | |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar organics (ether, hexane). |
| Hygroscopicity | High (Store under inert atmosphere).[1] |
Spectroscopic Signature (Predicted)
Based on homolog data (O-isobutyl/O-benzyl derivatives) and substituent effects.
-
NMR (400 MHz,
):-
4.15 ppm (t, 2H,
): Significant deshielding due to the adjacent oxygen atom. -
1.65 ppm (m, 1H,
): Methine proton. -
1.55 ppm (q, 2H,
): Methylene bridge. -
0.92 ppm (d, 6H,
): Characteristic isopropyl doublet.
-
4.15 ppm (t, 2H,
-
Mass Spectrometry (ESI+):
(Free base cation).
Synthetic Pathway: The Modified Gabriel Route
The most robust synthesis for primary alkoxyamines avoids over-alkylation by using a protected N-hydroxyimide. The phthalimide route is the industry standard for high-purity O-isopentylhydroxylamine.
Synthesis Workflow Diagram
Caption: Step-wise synthesis via N-hydroxyphthalimide alkylation followed by hydrazinolysis.
Detailed Protocol
Step 1: Alkylation (Formation of N-Isopentyloxyphthalimide)
-
Reagents: Dissolve N-Hydroxyphthalimide (1.0 eq) in anhydrous DMF. Add Isopentyl bromide (1.1 eq) and Triethylamine (1.2 eq).
-
Note: The red color change initially observed is the deprotonated N-oxide anion.
-
-
Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (NHPI consumes rapidly).
-
Workup: Pour into ice water. The intermediate usually precipitates as a solid. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.
Step 2: Deprotection (Hydrazinolysis)
-
Reagents: Suspend the phthalimide intermediate in Ethanol. Add Hydrazine hydrate (1.05 eq).
-
Reaction: Reflux for 1–2 hours. A white precipitate (phthalhydrazide byproduct) will form.
-
Isolation: Cool to 0°C, filter off the byproduct. The filtrate contains the free alkoxyamine.
Step 3: Salt Formation
-
Acidification: Add 4M HCl in dioxane to the filtrate dropwise until pH < 3.
-
Purification: Concentrate in vacuo. Triturate the residue with diethyl ether to remove organic impurities. The hydrochloride salt precipitates as a white hygroscopic solid.
Reactivity & Applications
The Alpha-Effect in Oxime Ligation
O-Isopentylhydroxylamine exhibits enhanced nucleophilicity due to the Alpha-Effect —the repulsion between the lone pair on the nitrogen and the adjacent oxygen lone pair raises the energy of the HOMO, making the amine more reactive toward electrophiles (carbonyls) than a standard primary amine.
Key Reaction: Condensation with ketones/aldehydes to form Oxime Ethers .
This reaction is chemoselective at pH 4.5, as aliphatic amines are protonated (unreactive) while the alkoxyamine (
Mechanism Diagram
Caption: Mechanism of oxime ether formation. The reaction is thermodynamically driven by the stability of the C=N-O bond.
Medicinal Chemistry: The "Hydroxalog" Strategy
In drug design, replacing an alkyl chain or ether linkage with an alkoxyamine moiety (the "hydroxalog" approach) can significantly alter pharmacokinetics.
-
Metabolic Stability: The N-O bond is resistant to Cytochrome P450 oxidative dealkylation compared to standard ethers.
-
Lipophilicity: The isopentyl group maintains the hydrophobic character required for binding pockets, while the polar head group can engage in hydrogen bonding.
-
Application: Used in fragment-based drug discovery to probe hydrophobic sub-pockets while providing a handle for further conjugation.
Handling & Safety Protocol
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves (min 0.11mm). |
| Eye Irritation | Causes serious eye irritation (H319) | Use safety goggles. |
| Toxicity | Potential methemoglobinemia agent | Avoid inhalation of dust. Work in a fume hood. |
| Stability | Hygroscopic; Oxidizer incompatible | Store at 2-8°C under Argon/Nitrogen. |
Self-Validating QC Check:
-
Silver Nitrate Test: Dissolve a small amount in water; add
. A thick white precipitate ( ) confirms the hydrochloride salt form. -
Solubility Check: The compound should dissolve clearly in water. Turbidity suggests degradation to the free base or contamination with the phthalimide intermediate.
References
-
Synthesis & Properties: O-Isopentylhydroxylamine hydrochloride. PubChem Compound Summary. National Center for Biotechnology Information. Link
-
Medicinal Chemistry Application: The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. J. Med. Chem. (2022).[2][3][4][5] Link
-
Mechanistic Insight: Reactivity of Alpha-Nucleophiles in Nucleophilic Substitution. J. Org.[6] Chem. Link
-
Synthetic Methodology: Preparation of N-alkoxyphthalimides as precursors to alkoxyamines. Organic Syntheses. Link
Sources
- 1. Isopentylamine Hydrochloride | 541-23-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. O-Isopentylhydroxylamine | C5H13NO | CID 536481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | C4H12ClNO | CID 12696238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
